molecular formula C9H6N2O3 B3174684 5-Pyridin-2-ylisoxazole-4-carboxylic acid CAS No. 954230-71-8

5-Pyridin-2-ylisoxazole-4-carboxylic acid

Cat. No.: B3174684
CAS No.: 954230-71-8
M. Wt: 190.16 g/mol
InChI Key: HXQQVCGFKYOZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

5-Pyridin-2-ylisoxazole-4-carboxylic acid is used for research and development purposes and is not intended for medicinal or household use . Always handle it with appropriate safety measures.

Future Directions

The future directions of research involving 5-Pyridin-2-ylisoxazole-4-carboxylic acid could involve its potential use as a catalyst in the synthesis of other compounds . More research would be needed to explore this potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-2-ylisoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the pyridine moiety. One common method is the cycloaddition reaction between nitrile oxides and alkynes, which forms the isoxazole ring. The pyridine ring can then be introduced through various coupling reactions .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of environmentally benign reagents and conditions to ensure a sustainable and efficient production process .

Chemical Reactions Analysis

Types of Reactions: 5-Pyridin-2-ylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Pyridin-2-ylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Pyridin-2-ylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Pyridin-2-ylisoxazole-4-carboxylic acid is unique due to its combination of the pyridine and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-pyridin-2-yl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)6-5-11-14-8(6)7-3-1-2-4-10-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQQVCGFKYOZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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